molecular formula C8H14ClN3 B3118538 4-(1H-imidazol-2-yl)piperidine hydrochloride CAS No. 239800-93-2

4-(1H-imidazol-2-yl)piperidine hydrochloride

Cat. No. B3118538
M. Wt: 187.67 g/mol
InChI Key: FVCYHOGOMBTAHJ-UHFFFAOYSA-N
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Description

“4-(1H-imidazol-2-yl)piperidine hydrochloride” is a compound with the molecular formula C8H13N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of “4-(1H-imidazol-2-yl)piperidine hydrochloride” consists of a piperidine ring attached to an imidazole ring . The compound has a molecular weight of 151.21 g/mol . The InChI string is InChI=1S/C8H13N3/c1-3-9-4-2-7 (1)8-10-5-6-11-8/h5-7,9H,1-4H2, (H,10,11) and the canonical SMILES string is C1CNCCC1C2=NC=CN2 .


Chemical Reactions Analysis

While the specific chemical reactions involving “4-(1H-imidazol-2-yl)piperidine hydrochloride” are not detailed in the retrieved papers, imidazole derivatives are known to exhibit a wide range of chemical reactivity .


Physical And Chemical Properties Analysis

“4-(1H-imidazol-2-yl)piperidine hydrochloride” has a molecular weight of 151.21 g/mol, an XLogP3-AA of 0.2, and a topological polar surface area of 40.7 Ų . It has two hydrogen bond donors and two hydrogen bond acceptors, and one rotatable bond .

Scientific Research Applications

Pharmacological Applications

  • Development of Anaplastic Lymphoma Kinase (ALK) Inhibitors : A study discussed the pharmacokinetics of novel ALK inhibitors, highlighting the challenges of enzymatic hydrolysis in plasma and the efforts to minimize this through the discovery of stable analogs. These compounds, including 4-(1H-imidazol-2-yl)piperidine derivatives, showed varying degrees of potency against ALK, indicating their potential in cancer treatment (Teffera et al., 2013).

  • Discovery of NMDA Receptor Ligands : Research identified 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, demonstrating its potential in potentiating the effects of L-DOPA in Parkinson's disease models (Wright et al., 1999).

Chemical Synthesis and Structural Analysis

  • Synthesis of Anti-Malarial Agents : A study on the synthesis of a potential anti-malarial agent incorporating the 4-piperazinyl quinoline ring structure demonstrated the feasibility and high yield of the synthesis method, highlighting the importance of structural design in developing novel therapeutic agents (Guo Qian-yi, 2011).

  • Synthesis of ACAT-1 Inhibitors : Research identified aqueous-soluble potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, with one compound showing significant selectivity and improved oral absorption. This work underscores the molecular design strategies in enhancing drug solubility and absorption (Shibuya et al., 2018).

  • Antimicrobial and Antitubercular Activities : Synthesis and characterization of novel 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives revealed moderate antimicrobial activities against various bacteria, including E. coli and methicillin-resistant Staphylococcus aureus, indicating their potential as therapeutic agents (Raju et al., 2020).

properties

IUPAC Name

4-(1H-imidazol-2-yl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-3-9-4-2-7(1)8-10-5-6-11-8;/h5-7,9H,1-4H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCYHOGOMBTAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-imidazol-2-yl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1H-imidazol-2-yl)piperidine hydrochloride
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4-(1H-imidazol-2-yl)piperidine hydrochloride
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4-(1H-imidazol-2-yl)piperidine hydrochloride
Reactant of Route 4
4-(1H-imidazol-2-yl)piperidine hydrochloride
Reactant of Route 5
4-(1H-imidazol-2-yl)piperidine hydrochloride
Reactant of Route 6
4-(1H-imidazol-2-yl)piperidine hydrochloride

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